

Physical and chemical properties of Methyl glycyl-L-serinate

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Compound of Interest

Compound Name: Methyl glycyl-L-serinate

Cat. No.: B15347499

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An In-depth Technical Guide to Methyl glycyl-Lserinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl glycyl-L-serinate is a dipeptide derivative composed of glycine and L-serine, with the C-terminus of the serine residue esterified with a methyl group. Dipeptides and their derivatives are of significant interest in biochemical and pharmaceutical research due to their role as signaling molecules, their potential as therapeutic agents, and their use as building blocks in the synthesis of larger peptides and peptidomimetics. This technical guide provides a comprehensive overview of the known physical and chemical properties, proposed synthesis, and potential biological significance of **Methyl glycyl-L-serinate**, drawing upon data from related compounds and general principles of peptide chemistry.

Chemical and Physical Properties

While specific experimental data for **Methyl glycyl-L-serinate** is limited in publicly available literature, its properties can be inferred from its structure and data on its constituent amino acids and related compounds.

Table 1: Physicochemical Properties of **Methyl glycyl-L-serinate** and Related Compounds



Property	Methyl glycyl-L- serinate (Predicted/Inferred)	L-Serine Methyl Ester Hydrochloride[1]	Glycyl-L-serine[2]
CAS Number	66328-96-9[3][4]	5680-80-8	7361-43-5[5]
Molecular Formula	C6H12N2O4[3][4]	C4H10CINO3	C5H10N2O4[5]
Molecular Weight	176.17 g/mol	155.58 g/mol	162.14 g/mol [5]
Melting Point	Not available	161-162 °C	Decomposes
Boiling Point	Not available	Not available	Not available
Solubility	Expected to be soluble in water and polar organic solvents.	Soluble in water.	Soluble in water.
Appearance	Expected to be a white to off-white solid.	White crystalline solid.	White crystalline powder.

Spectral Data

Specific spectral data for **Methyl glycyl-L-serinate** is not readily available. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Expected chemical shifts would include signals for the α-protons of glycine and serine, the β-protons of serine, the methyl protons of the ester group, and exchangeable protons of the amine and amide groups. The specific chemical shifts would be influenced by the solvent used.[6][7][8][9]
 - \circ ¹³C NMR: Signals would be expected for the carbonyl carbons of the peptide bond and the ester, the α -carbons of both amino acid residues, the β -carbon of serine, and the methyl carbon of the ester.



- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine and amide groups (around 3300-3500 cm⁻¹), C=O stretching of the amide (peptide) bond (around 1650 cm⁻¹) and the ester group (around 1735 cm⁻¹), and O-H stretching of the serine side chain (broad band around 3400 cm⁻¹).[10]
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the peptide bond and loss of the methyl ester group.[11][12]

Experimental Protocols Proposed Synthesis of Methyl glycyl-L-serinate

The synthesis of **Methyl glycyl-L-serinate** can be achieved through standard peptide coupling techniques. A common strategy involves the coupling of an N-protected glycine derivative with L-serine methyl ester, followed by deprotection of the N-terminal glycine.

- 1. Preparation of L-Serine Methyl Ester Hydrochloride:
- Materials: L-serine, Methanol (anhydrous), Thionyl chloride (SOCl₂) or Hydrogen chloride (gas).
- Procedure:
 - Suspend L-serine in anhydrous methanol and cool the mixture in an ice bath.
 - Slowly add thionyl chloride dropwise to the suspension with stirring. Alternatively, bubble dry hydrogen chloride gas through the suspension.[13]
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
 - Remove the solvent under reduced pressure to obtain the crude L-serine methyl ester hydrochloride as a white solid.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).



2. N-Protection of Glycine:

- Materials: Glycine, Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl), suitable solvent (e.g., dioxane, THF), and a base (e.g., sodium hydroxide, triethylamine).
- Procedure (for Boc protection):
 - Dissolve glycine in an aqueous solution of sodium hydroxide.
 - Add a solution of Boc₂O in a suitable organic solvent (e.g., dioxane) to the glycine solution with vigorous stirring at room temperature.
 - Continue stirring for several hours until the reaction is complete.
 - Acidify the reaction mixture with a weak acid (e.g., citric acid) and extract the N-Bocglycine into an organic solvent (e.g., ethyl acetate).
 - Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain N-Boc-glycine.

3. Peptide Coupling:

Materials: N-Boc-glycine, L-serine methyl ester hydrochloride, a coupling agent (e.g., Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), a coupling additive (e.g., N-hydroxysuccinimide (NHS), 1-Hydroxybenzotriazole (HOBt)), a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA)), and an anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)).

Procedure:

- Dissolve N-Boc-glycine, the coupling agent, and the coupling additive in the anhydrous solvent.
- In a separate flask, dissolve L-serine methyl ester hydrochloride and the non-nucleophilic base in the anhydrous solvent.
- Add the solution of the activated N-Boc-glycine to the solution of L-serine methyl ester with stirring at 0 °C.

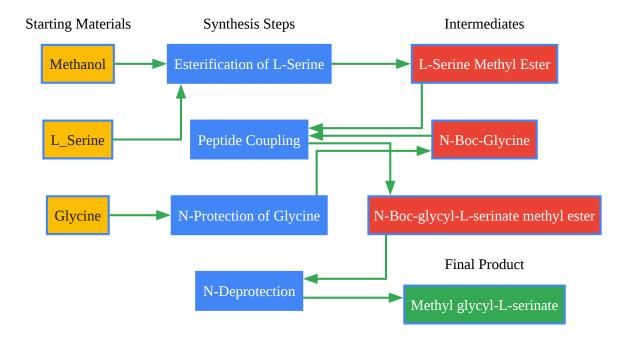


- Allow the reaction to warm to room temperature and stir for several hours or overnight.
- Monitor the reaction progress by TLC.
- Upon completion, filter off any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
- Wash the filtrate with dilute acid, dilute base, and brine.
- Dry the organic layer and evaporate the solvent to yield crude N-Boc-glycyl-L-serinate methyl ester.
- Purify the product by column chromatography on silica gel.

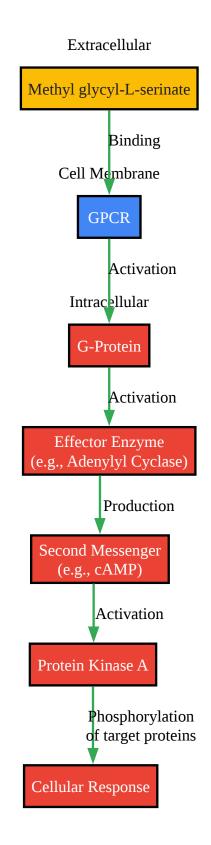
4. N-Deprotection:

- Materials: N-Boc-glycyl-L-serinate methyl ester, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
- Procedure:
 - Dissolve the purified N-Boc-glycyl-L-serinate methyl ester in DCM.
 - Add an excess of TFA to the solution and stir at room temperature for 1-2 hours.
 - Monitor the deprotection by TLC.
 - Remove the solvent and excess TFA under reduced pressure.
 - The resulting product, Methyl glycyl-L-serinate, may be obtained as a salt (e.g., trifluoroacetate salt) and can be further purified by recrystallization or chromatography.









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